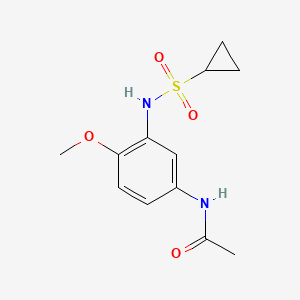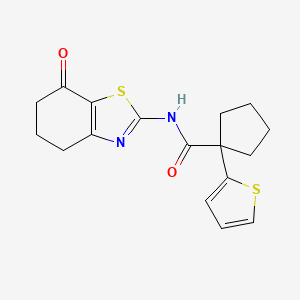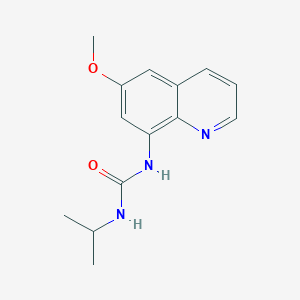![molecular formula C12H14N4O4S B6581649 N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfamoyl}phenyl)acetamide CAS No. 1206997-21-8](/img/structure/B6581649.png)
N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfamoyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfamoyl}phenyl)acetamide” is a compound that contains a 1,2,4-oxadiazole moiety . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .Molecular Structure Analysis
Oxadiazoles are organic compounds that possess a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .Applications De Recherche Scientifique
N-MOP has many applications in scientific research, including studies of drug action and metabolism, as well as in laboratory experiments that require the inhibition of enzymes. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been used in studies of the metabolism of drugs, such as the anti-cancer drug doxorubicin. Additionally, it has been used in studies of the metabolism of other compounds, such as fatty acids and steroids.
Mécanisme D'action
Target of Action
Compounds with a 1,2,4-oxadiazole moiety have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that 1,2,4-oxadiazoles can interact with various biological targets due to their versatile heterocyclic scaffold . The presence of the sulfamoyl group could also contribute to the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a 1,2,4-oxadiazole moiety have been reported to affect various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Compounds with a 1,2,4-oxadiazole moiety have been reported to exhibit a broad spectrum of biological activities , suggesting that they could have various molecular and cellular effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-MOP has several advantages for laboratory experiments. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), and it is relatively easy to synthesize. Additionally, it is relatively stable and non-toxic, making it safe to use in laboratory experiments. However, it is not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
N-MOP has a wide range of potential applications in scientific research. It could be used in studies of the metabolism of drugs, such as doxorubicin, as well as in studies of the metabolism of other compounds, such as fatty acids and steroids. Additionally, it could be used in studies of the effects of inflammation and pain, as well as in studies of the effects of certain drugs, such as doxorubicin. Furthermore, it could be used in combination with other drugs to reduce the risk of certain cancers, such as colon cancer. Finally, it could be used in laboratory experiments to study the effects of enzyme inhibitors.
Méthodes De Synthèse
N-MOP can be synthesized from an acylation reaction between an aniline derivative and an N-methyl-1,2,4-oxadiazole-5-sulfamoyl chloride. This reaction takes place in the presence of a base, such as triethylamine, and a catalyst, such as p-toluenesulfonic acid. The reaction is carried out at room temperature and yields N-MOP with an overall yield of around 70%.
Propriétés
IUPAC Name |
N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-8-14-12(20-16-8)7-13-21(18,19)11-5-3-10(4-6-11)15-9(2)17/h3-6,13H,7H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOGNSNWVPNENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B6581567.png)


![N-[3-(1H-pyrazol-3-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B6581583.png)
![N-[2-(5-bromofuran-2-amido)phenyl]pyridine-2-carboxamide](/img/structure/B6581588.png)
![N-[2-acetamido-5-(thiophen-3-yl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B6581605.png)
![N-(2-{[(2-phenylethyl)carbamoyl]amino}-4-(thiophen-3-yl)phenyl)acetamide](/img/structure/B6581606.png)
![N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide](/img/structure/B6581618.png)



![2-(2-chloro-6-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B6581648.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide](/img/structure/B6581653.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6581654.png)